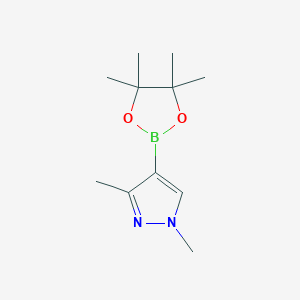![molecular formula C7H13NO4 B1390917 Methyl 3-[(2-methoxy-2-oxo-ethyl)amino]propanoate CAS No. 105240-68-4](/img/structure/B1390917.png)
Methyl 3-[(2-methoxy-2-oxo-ethyl)amino]propanoate
Übersicht
Beschreibung
“Methyl 3-[(2-methoxy-2-oxo-ethyl)amino]propanoate” is a chemical compound with the linear formula H3CO2CCH2SCH2CH2CO2CH3 . It’s also known as "Methyl 3-[(2-methoxy-2-oxoethyl)thio]propanoate" .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string COC(=O)CCSCC(=O)OC . The exact 3D structure can be viewed using specialized software that can interpret this SMILES string .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 192.23 . It has a refractive index of n20/D 1.4750 (lit.) and a boiling point of 258-259 °C (lit.) . The compound’s density is 0.989 g/mL at 25 °C .
Wissenschaftliche Forschungsanwendungen
Proteomics Research
Methyl 3-[(2-methoxy-2-oxo-ethyl)amino]propanoate: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound is used as a biochemical tool to modify proteins and peptides, aiding in the identification and understanding of protein function and interaction within biological systems .
Organic Synthesis
In the field of organic chemistry, this compound serves as a reagent for various synthetic routes. It’s particularly useful in the synthesis of complex molecules due to its reactive methoxy and amino groups, which can be involved in nucleophilic substitution reactions .
Medicinal Chemistry
Researchers in medicinal chemistry employ Methyl 3-[(2-methoxy-2-oxo-ethyl)amino]propanoate for the design and development of new pharmaceuticals. Its structure can be incorporated into drug molecules, potentially leading to the development of novel therapeutic agents .
Material Science
This compound finds applications in material science, where it can be used to modify the surface properties of materials. For instance, it can be used to create hydrophobic or hydrophilic surfaces on polymers, which is crucial for developing advanced materials with specific desired properties .
Biochemical Assays
In biochemical assays, Methyl 3-[(2-methoxy-2-oxo-ethyl)amino]propanoate is used as a standard or control due to its well-defined chemical properties. It helps in calibrating instruments and ensuring the accuracy of experimental results in biochemical research .
Agricultural Chemistry
The compound’s role in agricultural chemistry involves the synthesis of agrochemicals. Its functional groups make it a versatile building block for creating compounds that can act as pesticides or fertilizers, contributing to enhanced crop protection and yield .
Environmental Science
In environmental science, researchers might use Methyl 3-[(2-methoxy-2-oxo-ethyl)amino]propanoate to study degradation processes or as a tracer compound to monitor environmental pollution and remediation efforts .
Analytical Chemistry
Lastly, in analytical chemistry, this compound can be used as a reference material for method development and validation. Its stable structure under various conditions makes it ideal for use in chromatography and spectrometry techniques .
Safety and Hazards
Wirkmechanismus
Biochemical Pathways
The biochemical pathways affected by Methyl 3-[(2-methoxy-2-oxo-ethyl)amino]propanoate are currently unknown
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Methyl 3-[(2-methoxy-2-oxo-ethyl)amino]propanoate is currently unknown . Factors such as temperature, pH, and the presence of other molecules could potentially affect the action of this compound.
Eigenschaften
IUPAC Name |
methyl 3-[(2-methoxy-2-oxoethyl)amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c1-11-6(9)3-4-8-5-7(10)12-2/h8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDPDQCBAMIHFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(2-methoxy-2-oxo-ethyl)amino]propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1390843.png)






![Octahydrocyclopenta[c]pyrrol-4-ol hydrochloride](/img/structure/B1390852.png)
![(2S,3R)-3-methyl-2-{[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]formamido}pentanoic acid](/img/structure/B1390856.png)
